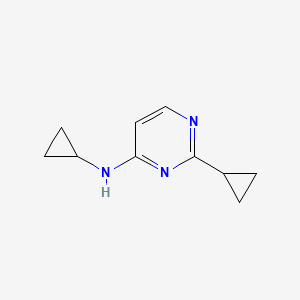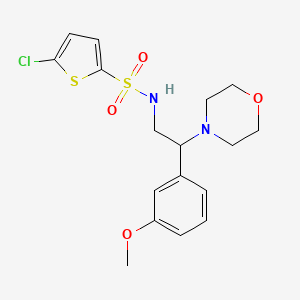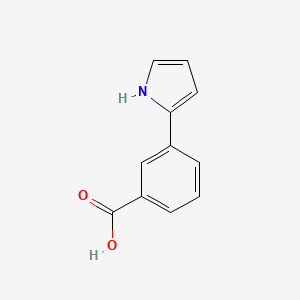
N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound’s IUPAC name can also provide insights into its structure .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, functional groups, and molecular weight .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors such as reaction rates, energy changes, and the role of catalysts are often considered .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Chemical properties might include reactivity, acidity/basicity, and redox potential .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
A significant area of research involving "N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide" and related compounds focuses on the synthesis of novel heterocyclic compounds and the exploration of their chemical reactions. Studies like those by Elgemeie et al. (1988) have developed methods for synthesizing pyridines and thieno[2,3-b]pyridine derivatives from arylmethylenecyanothioacetamide, showcasing the potential of cyanoacetamide derivatives in heterocyclic synthesis (Elgemeie, Elfahham, & Nabey, 1988).
Antimicrobial Evaluation
Research by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, demonstrating the versatility of cyanoacetamide derivatives in creating compounds with potential biological activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cyclization Reactions
The work of Gomaa (2004) on the reaction of diarylamidines with cyclopropenone to form pyrrolidin-3-ones highlights another aspect of chemical transformations that can be explored using cyanoacetamide derivatives (Gomaa, 2004).
In Silico Biological Activity Analysis
Chigorina et al. (2019) reported the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and performed an in silico analysis of their biological activity, showcasing the integration of computational tools in evaluating the potential applications of newly synthesized compounds (Chigorina, Bespalov, & Dotsenko, 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12-5-4-8-16(12,11-17)18-15(20)14(13-6-7-13)19-9-2-3-10-19/h12-14H,2-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZMCJEQQEGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)C(C2CC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride](/img/structure/B2857472.png)

![2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2857476.png)
![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2857479.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone](/img/structure/B2857480.png)



![4-{2-[1-(2,2-dimethylpropanoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2857486.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide](/img/structure/B2857487.png)
![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)
![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)
